chromium;iron;oxomolybdenum

Heterogeneous Catalysis Methanol Oxidation Formaldehyde Synthesis

Chromium iron molybdenum oxide (CrFeMoO, CAS 148595-73-7) is a mixed metal oxide catalyst primarily utilized in the selective oxidation of methanol to formaldehyde. It belongs to the Fe-Cr-Mo oxide catalyst family, where chromium is incorporated into an iron molybdate matrix.

Molecular Formula CrFeMoO
Molecular Weight 219.79 g/mol
CAS No. 148595-73-7
Cat. No. B12558993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechromium;iron;oxomolybdenum
CAS148595-73-7
Molecular FormulaCrFeMoO
Molecular Weight219.79 g/mol
Structural Identifiers
SMILESO=[Mo].[Cr].[Fe]
InChIInChI=1S/Cr.Fe.Mo.O
InChIKeyBFWUKHWBSHMLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Iron Molybdenum Oxide (CAS 148595-73-7) Catalyst Baseline for Methanol Oxidation Procurement


Chromium iron molybdenum oxide (CrFeMoO, CAS 148595-73-7) is a mixed metal oxide catalyst primarily utilized in the selective oxidation of methanol to formaldehyde [1]. It belongs to the Fe-Cr-Mo oxide catalyst family, where chromium is incorporated into an iron molybdate matrix. This specific stoichiometry is relevant for research and industrial applications where the precise atomic ratio is critical, differing from the standard industrial Fe₂(MoO₄)₃-MoO₃ system. Key documented properties include its reduction behavior and kinetic performance in partial oxidation reactions, which are foundational to evaluating its suitability for high-temperature catalytic processes [2].

Why Generic Fe-Mo Catalysts Cannot Substitute for CrFeMoO (CAS 148595-73-7) in Stability-Critical Processes


Direct substitution of standard industrial iron molybdate (Fe₂(MoO₄)₃-MoO₃) catalysts with chromium iron molybdenum oxide (CAS 148595-73-7) is not equivalent due to a critical failure point: catalyst longevity. The industry-standard Fe-Mo catalyst suffers from a documented short lifetime of 6–12 months due to the loss of molybdenum via volatile species formation, leading to rapid deactivation and selectivity loss [1]. The incorporation of chromium into the iron molybdate lattice fundamentally alters the reduction chemistry, retarding the deactivation mechanism and thereby offering a quantifiable stability advantage that generic Fe-Mo catalysts cannot replicate [2]. This differential in deactivation resistance directly impacts process economics and reactor uptime.

Quantitative Differential Evidence: CrFeMoO (CAS 148595-73-7) vs. Industrial Standard Fe-Mo Catalysts


Enhanced Catalyst Stability in Methanol Oxidation vs. Industrial Fe₂(MoO₄)₃-MoO₃

A precipitated iron-chromium-molybdenum oxide catalyst with an atomic ratio of Mo/(Fe+Cr) = 2.5/(0.5+0.5) demonstrated enhanced stability compared to the industrial standard Fe₂(MoO₄)₃-MoO₃ catalyst under identical mild methanol oxidation conditions [1]. While the activity and selectivity were found to be commensurable, the stability was notably higher, directly addressing the industrial catalyst's documented mean lifetime of only 6–12 months due to molybdenum loss [2].

Heterogeneous Catalysis Methanol Oxidation Formaldehyde Synthesis

Retarded Reduction via Cr₂(MoO₄)₃ Phase Formation vs. FeMoO Catalyst

Parallel Mössbauer, ESR, and XRD studies on FeMoO and FeCrMoO catalysts revealed a mechanistic differentiation under reduction with methanol [1]. The FeCrMoO catalyst contains Cr₂(MoO₄)₃, which actively retards the catalyst's bulk reduction. Consequently, the primary reduction product of FeCrMoO is solely a-FeMoO₄, whereas the FeMoO catalyst reduces further to form both α-FeMoO₄ and β-FeMoO₄ phases under identical conditions. This demonstrates a clear inhibition of deep reduction, a key deactivation pathway in formaldehyde synthesis [1].

Catalyst Deactivation Reduction Chemistry Mössbauer Spectroscopy

Kinetic Parameters for Formaldehyde Formation on an Industrial Fe-Cr-Mo Oxide Catalyst

A Temporal Analysis of Products (TAP) reactor study provided quantitative kinetic data for an industrial Fe-Cr-Mo oxide catalyst in methanol partial oxidation [1]. The activation energy for formaldehyde formation was estimated at 87 kJ/mol on the fully oxidized catalyst. Furthermore, at 360°C, the average surface residence time of adsorbed species was approximately 40 ms, corresponding to a surface reaction rate constant for the main reaction of 25 s⁻¹ [1]. This provides a quantifiable kinetic benchmark for this specific catalyst class.

Reaction Kinetics TAP Reactor Activation Energy

Commensurable Selectivity and Activity with Industrial Standard Catalysts

The Fe-Cr-Mo oxide catalyst with the specific ratio of Mo/(Fe+Cr) = 2.5/(0.5+0.5) was directly compared to the industrial Fe₂(MoO₄)₃-MoO₃ catalyst, demonstrating commensurable activity and selectivity for methanol mild oxidation to formaldehyde [1]. This confirms that incorporating chromium does not compromise the core catalytic performance metrics while simultaneously providing the enhanced stability noted in a separate direct comparison within the same study.

Catalytic Activity Selectivity Methanol Mild Oxidation

Mössbauer Evidence for a Unique Steady-State Composition Under Reaction Conditions

Mössbauer spectroscopy of the Fe-Cr-Mo oxide catalyst (Mo/(Fe+Cr) = 2.5/(0.5+0.5)) during methanol oxidation reveals a partial reduction and the formation of a steady-state composition that differs from the initial state of the fresh catalyst [1]. This dynamic restructuring indicates that the active site formation is an in-situ process unique to this formulation. While the study notes a steady state, it does not provide a direct comparator's spectral evolution under identical conditions, placing this as class-level inference.

Mössbauer Spectroscopy In-Situ Analysis Steady-State Kinetics

Optimal Application Scenarios for CrFeMoO (CAS 148595-73-7) Based on Evidence


Extended-Cycle Formaldehyde Production Requiring Reduced Catalyst Turnover

Industrial formaldehyde plants experiencing high catalyst replacement costs due to the short 6–12 month lifetime of standard Fe₂(MoO₄)₃-MoO₃ beds can prioritize chromium iron molybdenum oxide catalysts. The direct evidence of enhanced stability [1] and retarded reduction against a baseline of rapid molybdenum sublimation [2] makes this compound a strategic choice for processes where minimizing annual shutdowns for catalyst reloading is the primary economic driver.

Kinetic Studies and Reactor Modeling Using a Defined 87 kJ/mol Activation Energy Target

For researchers designing computational fluid dynamics (CFD) models of fixed-bed reactors, the target compound provides a valuable data point. The experimentally determined activation energy of 87 kJ/mol for formaldehyde formation on a fully oxidized catalyst [1] offers a precise parameter for simulation, whereas generic Fe-Mo catalysts can exhibit a variable activation energy depending on promoter content, e.g., 65 kJ/mol for CaO-stabilized variants [2]. This allows for more accurate modeling of temperature profiles and conversion gradients within the reactor.

Mechanistic Deactivation Studies Focused on Phase-Specific Reduction Pathways

Research groups investigating catalyst deactivation mechanisms can use this compound to study the selective suppression of the β-FeMoO₄ phase. The evidence that the presence of Cr₂(MoO₄)₃ retards reduction and yields only a-FeMoO₄, in contrast to the dual-phase (α- and β-FeMoO₄) reduction of the simple FeMoO catalyst [1], provides a clear experimental system. This allows for targeted research on how specific phases contribute to catalytic deactivation, decoupling it from other variables.

In-Situ Spectroscopic Analysis of Catalyst Restructuring for Active Site Elucidation

This catalyst is suitable for in-situ Mössbauer spectroscopy studies aimed at understanding dynamic catalyst restructuring. The documented partial reduction and shift to a distinct steady-state composition under reaction conditions [1] provides a well-defined case study. Researchers can leverage this knowledge to investigate the nature of active sites formed during operation, an endeavor that is relevant for the rational design of more robust mixed oxide catalysts.

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